Phosphine, 1,1'-(thiodi-2,1-phenylene)bis[1,1-diphenyl-
Overview
Description
Phosphine, 1,1’-(thiodi-2,1-phenylene)bis[1,1-diphenyl-] is a chemical compound with the molecular formula C36H28P2S and a molecular weight of 554.6 g/mol. This compound is known for its applications as a ligand in various catalytic processes, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, 1,1’-(thiodi-2,1-phenylene)bis[1,1-diphenyl-] can be synthesized through a reaction involving diphenyl ether and diphenylphosphine chloride. The process typically involves the following steps :
Reaction Setup: Dissolve diphenyl ether in hexane and cool the solution to -78°C.
Addition of n-BuLi: Slowly add n-butyllithium (n-BuLi) to the solution while maintaining the temperature at -78°C. Allow the reaction to proceed for 1 hour.
Temperature Adjustment: Gradually bring the reaction mixture to room temperature and stir for an additional 16 hours.
Addition of Diphenylphosphine Chloride: Add a hexane solution of diphenylphosphine chloride to the reaction mixture at room temperature and stir for another 16 hours.
Isolation: Remove the solvent by rotary evaporation and purify the product by washing with acetone and drying under vacuum.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Phosphine, 1,1’-(thiodi-2,1-phenylene)bis[1,1-diphenyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Transition metal catalysts such as palladium (Pd) and nickel (Ni) are often used in substitution reactions involving this compound.
Major Products
Oxidation: The major product of oxidation is the corresponding phosphine oxide.
Substitution: Depending on the specific reaction conditions and reagents, various substituted phosphine derivatives can be formed.
Scientific Research Applications
Phosphine, 1,1’-(thiodi-2,1-phenylene)bis[1,1-diphenyl-] has a wide range of applications in scientific research :
Chemistry: It is used as a ligand in catalytic processes such as hydroamination, Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction.
Biology: The compound’s role as a ligand in catalytic processes can be leveraged in the synthesis of biologically active molecules.
Medicine: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phosphine, 1,1’-(thiodi-2,1-phenylene)bis[1,1-diphenyl-] primarily involves its role as a ligand in catalytic processes . The compound coordinates with transition metals to form complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the substrates.
Comparison with Similar Compounds
Phosphine, 1,1’-(thiodi-2,1-phenylene)bis[1,1-diphenyl-] can be compared with other similar compounds, such as:
(Oxydi-2,1-phenylene)bis(diphenylphosphine): This compound has a similar structure but contains an oxygen atom instead of a sulfur atom.
Bis(diphenylphosphino)phenyl ether: Another similar compound with an ether linkage instead of a thioether linkage.
The uniqueness of Phosphine, 1,1’-(thiodi-2,1-phenylene)bis[1,1-diphenyl-] lies in its thioether linkage, which can impart different electronic and steric properties compared to its oxygen-containing analogs.
Properties
IUPAC Name |
[2-(2-diphenylphosphanylphenyl)sulfanylphenyl]-diphenylphosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28P2S/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)33-25-13-15-27-35(33)39-36-28-16-14-26-34(36)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUVVHHWRLVTPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3SC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28P2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727019 | |
Record name | [Sulfanediyldi(2,1-phenylene)]bis(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923039-20-7 | |
Record name | [Sulfanediyldi(2,1-phenylene)]bis(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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